2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide
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Overview
Description
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is a complex organic compound that features a pyridazine ring, a chlorophenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the chlorophenyl group. The final step involves the coupling of the indole moiety with the pyridazine intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions between small molecules and biological targets.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide: A compound used in aryl halide chemistry.
Uniqueness
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C23H21ClN4O2 |
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Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1-propan-2-ylindol-4-yl)acetamide |
InChI |
InChI=1S/C23H21ClN4O2/c1-15(2)27-13-12-18-20(4-3-5-21(18)27)25-22(29)14-28-23(30)11-10-19(26-28)16-6-8-17(24)9-7-16/h3-13,15H,14H2,1-2H3,(H,25,29) |
InChI Key |
BJJWEHOXIUSXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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